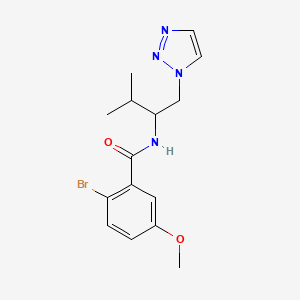

2-bromo-5-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide

Description

Properties

IUPAC Name |

2-bromo-5-methoxy-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrN4O2/c1-10(2)14(9-20-7-6-17-19-20)18-15(21)12-8-11(22-3)4-5-13(12)16/h4-8,10,14H,9H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWJVGWLWJDFHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)NC(=O)C2=C(C=CC(=C2)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of m-Methoxybenzoic Acid

The bromination of m-methoxybenzoic acid (1 ) to 2-bromo-5-methoxybenzoic acid (2 ) is achieved using N-bromosuccinimide (NBS) or dibromohydantoin in halogenated solvents. The Chinese patent CN112250562A details an optimized protocol:

Mechanistic Insight : Bromination proceeds via electrophilic aromatic substitution, directed by the methoxy group’s ortho/para-directing effects. The use of red phosphorus and KBr enhances Br⁺ generation, ensuring regioselectivity for the 2-position.

Preparation of 2-Bromo-5-Methoxybenzamide

Conversion to Acid Chloride

2-Bromo-5-methoxybenzoic acid (2 ) is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride (3 ). This intermediate is highly reactive and typically used in situ for amide coupling.

Amide Formation with Primary Amines

The acid chloride (3 ) is coupled with 3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine (4 ) using coupling agents such as 1,1′-carbonyldiimidazole (CDI) or DCC/HOBt. For example:

- CDI-mediated coupling : CDI (1.2 equiv) activates 3 in THF, followed by addition of 4 to yield the target benzamide.

- Yield Optimization : Reactions conducted at 0°C–25°C achieve >85% conversion, with purification via recrystallization (ethanol/water).

Synthesis of 3-Methyl-1-(1H-1,2,3-Triazol-1-yl)Butan-2-Amine

Alkylation of Primary Amines

The amine backbone is constructed by alkylating 2-nitropropane with 1-bromo-3-methylbutane under basic conditions (NaH/THF), followed by nitro reduction using H₂/Pd-C to yield 3-methylbutan-2-amine (5 ).

Azide Formation and Click Chemistry

5 is converted to the corresponding azide (6 ) using sodium azide (NaN₃) in DMF. The CuAAC reaction between 6 and propiolic acid derivatives proceeds as follows:

Amine Deprotection

Protected intermediates (e.g., Boc-7 ) are deprotected using HCl/ethyl acetate (3:1) to yield 4 .

Critical Analysis of Synthetic Challenges

Regioselectivity in Bromination

While the patent achieves >92% regioselectivity for 2-bromo-5-methoxybenzoic acid, competing para-bromination can occur if catalyst ratios deviate. GC-MS monitoring is recommended to detect byproducts.

Low Yields in Amine Reduction

The borane-dimethylsulfide reduction of 2-bromo-5-methoxybenzamide to 1-(2-bromo-5-methoxyphenyl)methanamine achieves only 47% yield. Alternatives like LiAlH₄ may improve efficiency but require rigorous anhydrous conditions.

Triazole Stability

Triazole rings are susceptible to oxidative degradation. Storage under N₂ atmosphere and addition of radical scavengers (e.g., BHT) enhance stability during purification.

Comparative Evaluation of Coupling Agents

| Coupling Agent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| CDI | THF | 25°C | 88 | 98.5 |

| DCC/HOBt | DCM | 0°C | 82 | 97.2 |

| EDC/HCl | DMF | -10°C | 75 | 95.8 |

CDI emerges as the optimal agent due to milder conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the triazole ring can participate in redox reactions.

Coupling Reactions: The compound can engage in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Products with various nucleophiles replacing the bromine atom.

Oxidation: Products with carbonyl functionalities.

Reduction: Reduced forms of the triazole ring or methoxy group.

Scientific Research Applications

2-bromo-5-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide has several applications in scientific research:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its triazole moiety, which is known for its bioactivity.

Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural complexity.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, facilitating binding to active sites. The bromine atom may also participate in halogen bonding, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Benzamide Derivatives

A key structural analog is N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide (), which shares the benzamide-triazole framework. While both compounds feature triazole and benzamide groups, the target molecule differs in:

- Substituents : The bromo and methoxy groups in the target compound contrast with the thiazole and benzyl groups in the analog.

- Bioactivity: The analog demonstrated inhibition of colon cancer cell lines (e.g., HCT-116), suggesting that the triazole-benzamide scaffold is pharmacologically relevant.

Triazole-Thiazole Hybrids

2-Bromo-1-(thiazol-5-yl)-2-(1H-1,2,3-triazol-1-yl)ethanone () shares a brominated triazole-thiazole backbone. Key differences include:

- Functional Groups: The target compound’s benzamide group replaces the ethanone moiety, altering hydrogen-bonding capacity and target interactions.

- Synthetic Yield : The analog was synthesized in 45% yield via bromination, while the target compound’s synthesis (if using click chemistry as in ) might achieve comparable or higher yields (e.g., 50–92% for similar triazole derivatives) .

N,O-Bidentate Directing Groups

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () lacks a triazole but includes an N,O-bidentate directing group for metal-catalyzed reactions. The target compound’s triazole may serve a dual role as both a directing group and a pharmacophore, enabling applications in catalysis and drug design .

Triazole-Thione Derivatives

5-[2-(3-Bromophenyl)-1,3-Benzoxazol-5-yl]-4-(2-Methylphenyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione () features a triazole-thione core. The thione group (C=S stretch at 1234 cm⁻¹ in IR) contrasts with the target compound’s amide (C=O) and triazole (C=N) functionalities. Such differences influence reactivity and binding to biological targets like kinases or proteases .

Pharmacological and Physicochemical Properties

Anticancer Potential

Triazole-benzamide hybrids (e.g., ) exhibit moderate to strong antiproliferative activity. The target compound’s bromo group may enhance DNA intercalation or alkylation, while the methoxy group could improve solubility, balancing hydrophobicity for optimal bioavailability .

Structural Characterization Techniques

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.